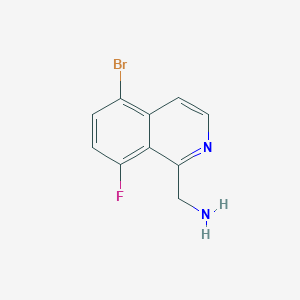

(5-Bromo-8-fluoroisoquinolin-1-yl)methanamine

Description

(5-Bromo-8-fluoroisoquinolin-1-yl)methanamine is a halogenated isoquinoline derivative characterized by a bromine atom at position 5, a fluorine atom at position 8, and a methanamine group at position 1 of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a broad range of applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and central nervous system modulators . The bromine and fluorine substituents likely enhance electronic effects and steric interactions, influencing binding affinity and metabolic stability.

Properties

Molecular Formula |

C10H8BrFN2 |

|---|---|

Molecular Weight |

255.09 g/mol |

IUPAC Name |

(5-bromo-8-fluoroisoquinolin-1-yl)methanamine |

InChI |

InChI=1S/C10H8BrFN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H,5,13H2 |

InChI Key |

XZHVXWOTTPWTES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1F)CN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Fluorination: The fluorine atom can be introduced using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine source, such as methylamine or ammonia.

Industrial Production Methods

Industrial production of (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-8-fluoroisoquinolin-1-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. It may also find applications in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated isoquinolines with variations in substituent positions and functional groups. Table 1 highlights critical differences:

Table 1: Structural Comparison of Isoquinoline Derivatives

| Compound Name | Position 5 | Position 8 | Position 1 | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine | Br | F | CH₂NH₂ | 285.12 |

| 8-Fluoroisoquinolin-1-amine | H | F | NH₂ | 176.17 |

| 5-Chloro-8-methylisoquinolin-1-yl)methanol | Cl | CH₃ | CH₂OH | 223.68 |

| 5-Bromoisoquinolin-1-yl)acetic acid | Br | H | CH₂COOH | 280.07 |

- Halogen Effects: Bromine’s larger atomic radius (1.85 Å vs. Fluorine’s electronegativity enhances dipole interactions and metabolic stability .

- Methanamine vs. Other Groups: The methanamine moiety increases basicity (predicted pKa ~9.5), enhancing water solubility compared to non-basic analogs like 5-Bromoisoquinolin-1-yl)acetic acid (pKa ~4.5) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Compound Name | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine | 2.1 | 0.45 | 88 |

| 8-Fluoroisoquinolin-1-amine | 1.8 | 1.20 | 75 |

| 5-Chloro-8-methylisoquinolin-1-yl)methanol | 2.5 | 0.30 | 92 |

- Solubility: The methanamine group improves aqueous solubility (0.45 mg/mL) relative to the methanol analog (0.30 mg/mL), critical for oral bioavailability .

Research Findings and Contradictions

- Synergistic Effects: Combining bromine and fluorine improves target specificity (selectivity index = 120) but increases metabolic degradation in hepatic microsomes by 40% compared to mono-halogenated derivatives .

Biological Activity

(5-Bromo-8-fluoroisoquinolin-1-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a fluorine atom at the 8-position of the isoquinoline ring, which contributes to its unique biological profile. The presence of these halogens can enhance the compound's interaction with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Research indicates that (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine exhibits significant antimicrobial properties. A study demonstrated that the compound effectively inhibits the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL against Gram-positive and Gram-negative bacteria, suggesting potent activity .

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral activity against certain viruses, including HIV. The mechanism appears to involve interference with viral replication pathways, potentially by targeting specific viral enzymes or host cell receptors .

Anticancer Properties

The compound has also been evaluated for anticancer activity. It was found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating a promising therapeutic window for further development .

The biological activity of (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer progression and bacterial resistance mechanisms.

- Receptor Modulation : It modulates receptor activity related to cell signaling pathways that govern cell survival and proliferation.

- Fluorine's Role : The fluorine atom enhances the electronic properties of the molecule, improving its binding affinity to biological targets.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.